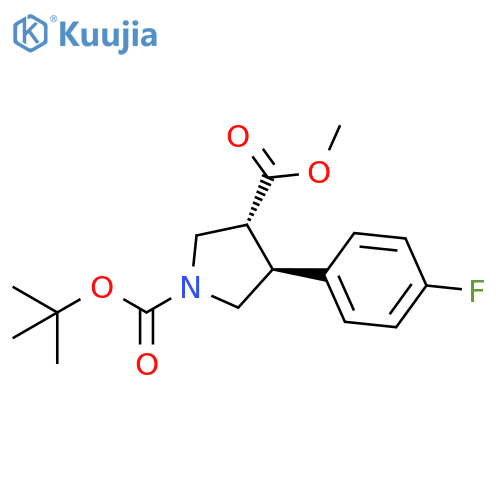

Cas no 1820574-66-0 (O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate)

1820574-66-0 structure

商品名:O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate

CAS番号:1820574-66-0

MF:C17H22FNO4

メガワット:323.359288692474

CID:5103512

O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- 1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) 3-methyl ester, (3R,4S)-

- 1-tert-butyl 3-methyl (3r,4s)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate, rac, trans

- O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate

-

- インチ: 1S/C17H22FNO4/c1-17(2,3)23-16(21)19-9-13(14(10-19)15(20)22-4)11-5-7-12(18)8-6-11/h5-8,13-14H,9-10H2,1-4H3/t13-,14+/m1/s1

- InChIKey: JTPXLVZJCBDFHB-KGLIPLIRSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)C[C@H](C2=CC=C(F)C=C2)[C@@H](C(OC)=O)C1

O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB91033-1G |

O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate |

1820574-66-0 | 95% | 1g |

¥ 6,270.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB91033-500MG |

O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate |

1820574-66-0 | 95% | 500MG |

¥ 4,184.00 | 2023-04-14 | |

| Ambeed | A785519-1g |

1-tert-Butyl 3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate |

1820574-66-0 | 98% | 1g |

$1026.0 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB91033-100MG |

O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate |

1820574-66-0 | 95% | 100MG |

¥ 1,570.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB91033-250MG |

O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate |

1820574-66-0 | 95% | 250MG |

¥ 2,508.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB91033-5G |

O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate |

1820574-66-0 | 95% | 5g |

¥ 18,810.00 | 2023-04-14 |

O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

1820574-66-0 (O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate) 関連製品

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1820574-66-0)O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate

清らかである:99%

はかる:1g

価格 ($):923.0